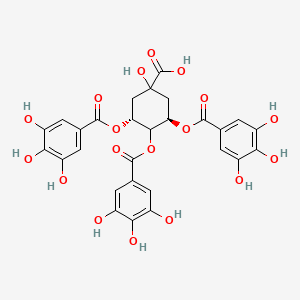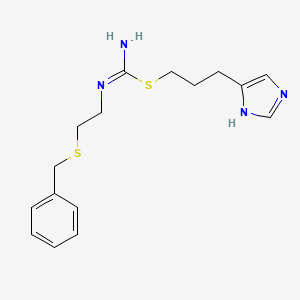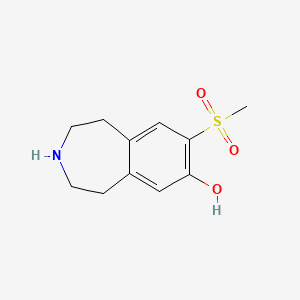
Isodeoxypodophyllotoxin
説明
Isodeoxypodophyllotoxin is a naturally occurring aryltetralin lignan . It is primarily obtained through extraction from the dried roots and rhizomes of Podophyllum species, such as Sinopodophyllum hexandrum and Podophyllum peltatum . It is a precursor of topoisomerase II inhibitors, which are on the World Health Organization’s list of essential medicines .
Synthesis Analysis
The synthesis of Isodeoxypodophyllotoxin involves a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase known as Deoxypodophyllotoxin synthase (DPS) . DPS catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The lactone portion of the podophylotoxin framework was assembled from a free-radical carbocyclization reaction .Molecular Structure Analysis
DPS catalyzes a crucial cyclization reaction to produce the fused tetracyclic structure of podophyllotoxin . Recent X-ray structures of the enzyme reveal possible roles for amino acid side chains in substrate recognition and mechanism .Chemical Reactions Analysis
DPS is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The one-step oxidative, stereoselective ring closing reaction catalyzed by DPS has considerable synthetic utility .科学的研究の応用
Antitumor and Anti-inflammatory Agent
Isodeoxypodophyllotoxin (DPT) is closely related to podophyllotoxin and has shown promising results as an antitumor and anti-inflammatory agent. Although DPT has not yet been used clinically, it is recognized for its anti-tumor, anti-proliferative, anti-inflammatory, and anti-allergic properties. It is also an important precursor for cytotoxic aryltetralin lignan, podophyllotoxin, used in cancer therapy drugs like etoposide and teniposide (Khaled, Jiang, & Zhang, 2013).
Cytotoxicity and Synthesis
A study focused on the synthesis and cytotoxicity of racemic isodeoxypodophyllotoxin analogues with isoprene-derived side chains. The analogues showed varying levels of cytotoxic activities against human tumor cell lines. Some were more cytotoxic than etoposide on certain cell lines, although none surpassed podophyllotoxin in cytotoxicity (Zhao et al., 2006).
Podophyllotoxin Derivatives and Anticancer Applications
Podophyllotoxin, from which isodeoxypodophyllotoxin is derived, has been used to develop derivatives like etoposide and teniposide for cancer treatment. These compounds inhibit DNA topoisomerase II, leading to DNA breaks and affecting cell metabolism. This mechanism differs from podophyllotoxin's action, which inhibits microtubule assembly (Damayanthi & Lown, 1998).
Inhibition of Tubulin Polymerization
A study evaluated synthetic analogues of the antitumor lignan steganacin for their inhibition of microtubule assembly. Interestingly, racemic isodeoxypodophyllotoxin showed comparable inhibitory activity to podophyllotoxin in this regard (Zavala, Guénard, Robin, & Brown, 1980).
Transcriptome Analysis for Biosynthesis
Research on Podophyllum hexandrum, a source of podophyllotoxin, revealed up-regulation of isoforms of cinnamyl alcohol dehydrogenase (CAD), which catalyzes the synthesis of coniferyl alcohol, a precursor to lignan and lignin. This study provides valuable information for the biosynthetic pathway of podophyllotoxin and its derivatives (Bhattacharyya et al., 2016).
Pharmacokinetic Research
Etoposide, derived from podophyllotoxin, has been extensively studied for its pharmacokinetics and administration schedule. Research in this area helps optimize the therapeutic parameters for drugs derived from podophyllotoxin, including isodeoxypodophyllotoxin derivatives (Najar & Johri, 2014).
Topoisomerase II Interaction
Studies have shown that epipodophyllotoxins, including etoposide, interact with type II topoisomerase, leading to DNA strand breaks. This interaction is crucial for the anticancer effects of these compounds, which include derivatives of podophyllotoxin (Ross et al., 1984).
Historical and Future Prospects
Podophyllotoxin and its derivatives have a long history of use in medicine. Recent developments in this field focus on improving the druggability of these drugs and finding renewable sources for podophyllotoxin, which could impact the future research and development of isodeoxypodophyllotoxin (Shah et al., 2021).
Molecular Mechanism in Anticancer Drugs
Research into the molecular mechanisms of podophyllotoxin derivatives, including isodeoxypodophyllotoxin, has focused on their role in inducing cell cycle arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II. This insight is crucial for designing better derivatives with enhanced anticancer properties (Fan et al., 2021).
Early Discovery and Clinical Development
The discovery of podophyllotoxin derivatives used in cancer chemotherapy highlights the journey from the isolation of podophyllotoxin to the development of etoposide and teniposide. These developments have significantly impacted cancer treatment (Imbert, 1998).
Synthesis of Cytotoxic Analogs
A study synthesized a series of aryltetralin lignans as cytotoxic isodeoxypodophyllotoxin analogs. Preliminary screenings indicated that some compounds exhibited higher inhibitory activity compared to etoposide, underlining the potential for developing new anticancer agents (Alizadeh et al., 2017).
Biosynthesis, Biological Activities, and Structure-Activity Relationship
This review covers the recent progress in podophyllotoxin regarding its hemisynthesis, biosynthesis, biological activities, and structure-activity relationship. Such information is crucial for understanding the development and therapeutic potential of isodeoxypodophyllotoxin derivatives (Xu, Lv, & Tian, 2009).
Patent Review for Podophyllotoxin Derivatives
A review of patents filed between 2012-2014 for podophyllotoxin derivatives, including isodeoxypodophyllotoxin, provides insights into the ongoing research and development of new anticancer agents based on podophyllotoxin structure (Kamal, Hussaini, Rahim, & Riyaz, 2015).
Physiologically Based Pharmacokinetic Model
A study developed a physiologically based pharmacokinetic model to predict the disposition of deoxypodophyllotoxin in various animal species, providing a reference for preclinical screening and aiding in the efficacy and safety assessment of DPT for clinical studies (Chen et al., 2016).
Epigenetic and Genetic Instability Induced by Etoposide
Research on etoposide, derived from podophyllotoxin, shows that it can induce genomic and epigenetic instability, including the mobilization of transposable elements in plant cells. This finding highlights the genotoxic effects of etoposide and its potential impact on genetic stability (Yang et al., 2012).
作用機序
将来の方向性
The structure of DPS has informed a mutational analysis, which suggests a role for a D224-K187 salt bridge in maintaining substrate interactions and a catalytic role for H165 . This work improves our understanding of specific residues’ contributions to the DPS mechanism and can inform future engineering of the enzyme mechanism and substrate scope for the development of a versatile biocatalyst .
特性
IUPAC Name |
(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-CFNCIARGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
CAS RN |
69222-20-4 | |
| Record name | Deoxypodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)
![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)









![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
